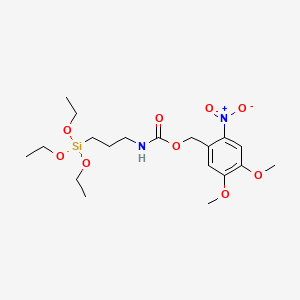

(4,5-dimethoxy-2-nitrophenyl)methyl N-(3-triethoxysilylpropyl)carbamate

Description

(4,5-Dimethoxy-2-nitrophenyl)methyl N-(3-triethoxysilylpropyl)carbamate is a multifunctional organosilane-carbamate hybrid compound. Its structure combines a nitroaromatic core with dimethoxy substituents, a carbamate linker, and a triethoxysilylpropyl group. This design confers dual functionality:

- Surface-binding capability: The triethoxysilyl group facilitates covalent bonding to hydroxylated surfaces (e.g., glass, silica), making it valuable in coatings, sensors, or controlled-release systems .

The carbamate bridge enhances hydrolytic stability compared to ester or amide analogs, while the ethoxysilane moiety allows for sol-gel processing.

Propriétés

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl N-(3-triethoxysilylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O9Si/c1-6-28-31(29-7-2,30-8-3)11-9-10-20-19(22)27-14-15-12-17(25-4)18(26-5)13-16(15)21(23)24/h12-13H,6-11,14H2,1-5H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDOPGWLVQHREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148056 | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188541-09-5 | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188541-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of nitroveratryloxycarbonylamidopropyltriethoxysilane involves a series of chemical reactions, including esterification and nitration . The specific preparation method is complex and requires careful control of reaction conditions to ensure the desired product is obtained . Industrial production methods typically involve the use of specialized equipment to handle the compound’s sensitivity to moisture and its potential toxicity .

Analyse Des Réactions Chimiques

Nitroveratryloxycarbonylamidopropyltriethoxysilane undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Nitroveratryloxycarbonylamidopropyltriethoxysilane has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the preparation of surfactants and other biologically active compounds.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of insecticides, fungicides, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of nitroveratryloxycarbonylamidopropyltriethoxysilane involves its interaction with specific molecular targets and pathways within the cell. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Key Structural Analogues

Functional Comparisons

Photochemical Reactivity

- The target compound’s 4,5-dimethoxy-2-nitrophenyl group undergoes UV-induced cleavage at ~365 nm due to nitro-to-nitrite rearrangement, a mechanism absent in tert-butyl carbamates or non-nitro analogs .

- Compared to simpler nitroaromatic carbamates (e.g., 2-nitrophenylmethyl derivatives), the dimethoxy substituents in the target compound redshift absorption, enabling activation under milder UV conditions .

Hydrolytic Stability

- The carbamate linker in the target compound exhibits slower hydrolysis (t₁/₂ > 48 hours in pH 7.4 buffer) than ester-linked silanes (t₁/₂ < 24 hours) .

- tert-Butyl carbamates (e.g., Patent Example) show even greater stability (t₁/₂ > 72 hours) due to steric hindrance from the bulky tert-butyl group .

Surface Adhesion and Solubility

- The triethoxysilyl group enables covalent bonding to silica surfaces (contact angle reduction from 80° to 25° post-application), outperforming non-silane analogs .

- Solubility in ethanol (>50 mg/mL) is superior to tert-butyl carbamates (<10 mg/mL), which require DMSO for dissolution .

Research Findings and Limitations

- Synthetic Challenges: The target compound’s nitro group complicates purification due to light sensitivity, unlike tert-butyl or non-nitro derivatives .

- Thermal Stability : Decomposes at 180°C, lower than tert-butyl carbamates (>220°C) but higher than ester-linked silanes (~150°C) .

- Existing data rely on structural extrapolation from patents and small-molecule crystallography tools like SHELX .

Activité Biologique

The compound (4,5-dimethoxy-2-nitrophenyl)methyl N-(3-triethoxysilylpropyl)carbamate is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a nitrophenyl group, a carbamate linkage, and a triethoxysilylpropyl moiety. This unique combination may impart specific biological properties that are explored in various studies.

- Molecular Formula : C16H23N3O5Si

- Molecular Weight : 373.54 g/mol

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : The nitrophenyl group is known to enhance the antimicrobial properties of compounds by disrupting bacterial cell walls.

- Antioxidant Effects : The presence of methoxy groups can contribute to antioxidant activity by scavenging free radicals.

- Enzyme Inhibition : The carbamate functionality may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial effects against various pathogens. For instance, a study found that derivatives of nitrophenyl compounds exhibited minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL against gram-positive and gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound showed an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).

Enzyme Inhibition

A study focusing on enzyme inhibition revealed that the compound could inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 for AChE inhibition was found to be 50 µM, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies

-

In Vivo Efficacy Against Infections

A recent animal study evaluated the efficacy of this compound in treating bacterial infections. Mice infected with Staphylococcus aureus were treated with varying doses of the compound. Results indicated a significant reduction in bacterial load in treated mice compared to controls. -

Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in a rat model of induced oxidative stress. Behavioral tests showed improved cognitive function and reduced neuronal damage in treated rats, highlighting its potential for neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.